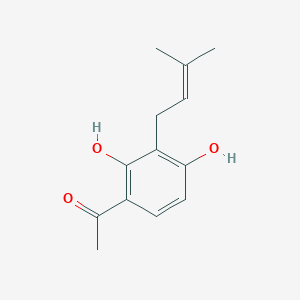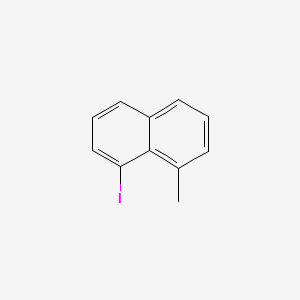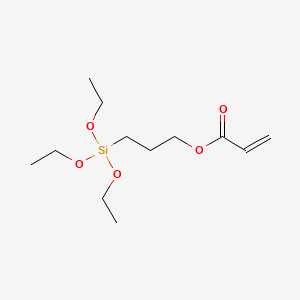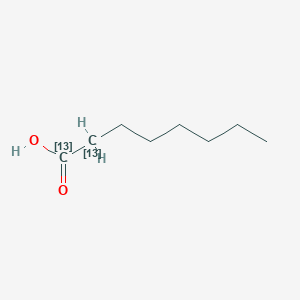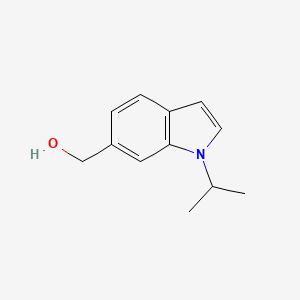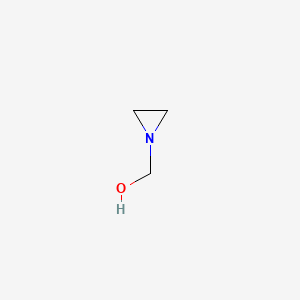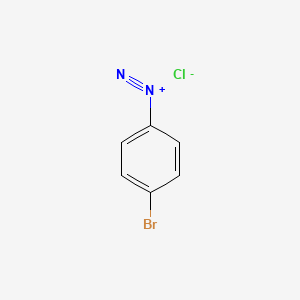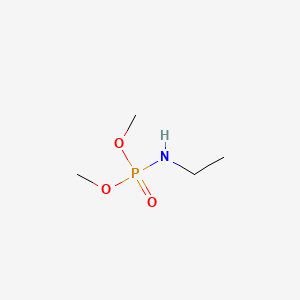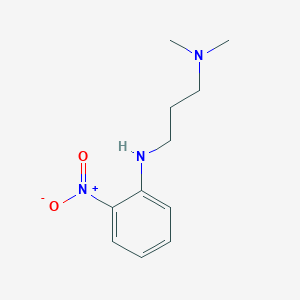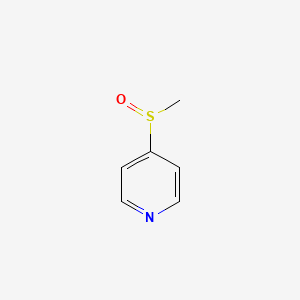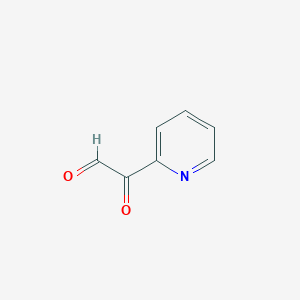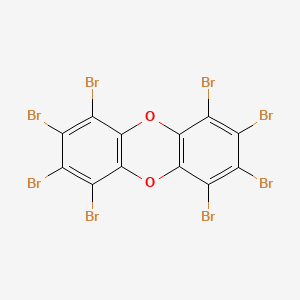
Octabromodibenzo-P-dioxin
Übersicht
Beschreibung
Octabromodibenzo-P-dioxin is a polybrominated dibenzo-p-dioxin, a class of compounds known for their persistence in the environment and potential toxic effects. These compounds are structurally similar to polychlorinated dibenzo-p-dioxins, which are well-known environmental pollutants. This compound is characterized by the presence of eight bromine atoms attached to the dibenzo-p-dioxin structure, making it highly brominated and contributing to its stability and persistence in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octabromodibenzo-P-dioxin typically involves the bromination of dibenzo-p-dioxin. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in an organic solvent, such as chloroform or carbon tetrachloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with bromine atoms .
Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and potential environmental hazards. it can be produced as a by-product in processes involving the combustion of brominated flame retardants or other bromine-containing materials .
Analyse Chemischer Reaktionen
Types of Reactions: Octabromodibenzo-P-dioxin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated dibenzofurans and other oxidation products.
Reduction: Reduction reactions can remove bromine atoms, potentially leading to less brominated dibenzo-p-dioxins.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens, such as chlorine
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid can be used.
Substitution: Halogen exchange can be facilitated by reagents like chlorine gas or sodium chloride in the presence of a catalyst.
Major Products Formed:
Oxidation: Brominated dibenzofurans and other oxidized derivatives.
Reduction: Less brominated dibenzo-p-dioxins.
Substitution: Chlorinated dibenzo-p-dioxins
Wissenschaftliche Forschungsanwendungen
Octabromodibenzo-P-dioxin has limited direct applications due to its potential toxicity and environmental persistence. it is of significant interest in scientific research for the following reasons:
Environmental Studies: It is studied to understand the environmental fate and transport of brominated dioxins and their impact on ecosystems.
Toxicology Research: Researchers investigate its toxicological effects on living organisms, including its potential to cause cancer and disrupt endocrine systems.
Analytical Chemistry: It serves as a reference compound in the development and validation of analytical methods for detecting and quantifying brominated dioxins in environmental samples
Wirkmechanismus
The mechanism of action of octabromodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. Upon binding to AHR, the compound can induce the expression of various genes involved in xenobiotic metabolism, leading to the production of reactive oxygen species and subsequent oxidative stress. This mechanism is similar to that of other dioxin-like compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin .
Vergleich Mit ähnlichen Verbindungen
Polychlorinated Dibenzo-P-dioxins (PCDDs): These compounds have chlorine atoms instead of bromine and are known for their high toxicity and environmental persistence.
Polybrominated Dibenzofurans (PBDFs): Structurally similar to polybrominated dibenzo-p-dioxins but with a different arrangement of bromine atoms.
Polybrominated Biphenyls (PBBs): These compounds consist of two benzene rings with bromine atoms and share similar toxicological properties .
Uniqueness of Octabromodibenzo-P-dioxin: this compound is unique due to its high degree of bromination, which contributes to its stability and persistence in the environment. Its specific bromine substitution pattern also influences its chemical reactivity and toxicological properties, distinguishing it from other brominated and chlorinated dioxins .
Eigenschaften
IUPAC Name |
1,2,3,4,6,7,8,9-octabromodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Br8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHTWKGGNHXJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Br8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176089 | |
| Record name | Octabromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170-45-8 | |
| Record name | Octabromodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octabromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


